Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid

CYP inhibition Drug metabolism Safety pharmacology

This fluorinated biphenyl carboxylic acid (CAS 1261591-90-5) features a 3-fluoro and 2-(trifluoromethoxy)phenyl substitution pattern yielding XLogP3=4.4 and TPSA=46.5Ų. Its low CYP inhibition (CYP3A4 IC₅₀=26,000nM; CYP2D6 IC₅₀=30,000nM) and high hERG IC₅₀ (30,000nM) make it ideal for kinase inhibitor leads requiring minimized DDI and cardiotoxicity risks. The carboxylic acid handle enables amidation, esterification, or Suzuki-Miyaura coupling for rapid SAR library expansion. Substitution pattern is critical—non-fluorinated or OCH₃ analogs show >2-fold differences in enzyme selectivity.

Molecular Formula C14H8F4O3
Molecular Weight 300.209
CAS No. 1261591-90-5
Cat. No. B597489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
CAS1261591-90-5
Synonyms3-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Molecular FormulaC14H8F4O3
Molecular Weight300.209
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)OC(F)(F)F
InChIInChI=1S/C14H8F4O3/c15-11-7-8(13(19)20)5-6-9(11)10-3-1-2-4-12(10)21-14(16,17)18/h1-7H,(H,19,20)
InChIKeyPFHLHRKORORKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS 1261591-90-5) — Technical Procurement Overview


3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS 1261591-90-5), also known as 2-fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid, is a fluorinated biphenyl carboxylic acid building block with molecular formula C₁₄H₈F₄O₃ and molecular weight 300.21 g/mol . It features a biphenyl scaffold with a 3-fluoro substituent on one ring and a 2-trifluoromethoxy group on the other , a substitution pattern that imparts distinct physicochemical properties relevant to medicinal chemistry and chemical biology applications . The compound is commercially available as a research-use-only synthetic intermediate, typically supplied at ≥95% purity, and is employed as a versatile building block in small molecule drug discovery programs and organic synthesis [1].

Why 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic Acid Cannot Be Casually Substituted


Within the class of trifluoromethoxy-substituted biphenyl carboxylic acids, the specific regioisomeric arrangement of the fluoro and trifluoromethoxy substituents dictates both physicochemical parameters and biological target engagement profiles in ways that render generic substitution scientifically unsound. The target compound (CAS 1261591-90-5) incorporates a 3-fluoro substituent and a 2-(trifluoromethoxy)phenyl moiety, a substitution pattern that yields a calculated XLogP3 of 4.4 and a topological polar surface area (TPSA) of 46.5 Ų . Closely related analogs lacking the 3-fluoro group (e.g., 4-[2-(trifluoromethoxy)phenyl]benzoic acid, CAS 926220-09-9) or bearing the trifluoromethoxy group in different positions exhibit distinct lipophilicity, metabolic stability, and CYP inhibition profiles [1]. Furthermore, comparative cholinesterase inhibitor studies demonstrate that even subtle modifications to the trifluoromethoxy-bearing phenyl ring—such as exchanging the OCF₃ group for an OCH₃ group—can alter enzyme selectivity by more than twofold, underscoring that in-class analogs are not functionally interchangeable [2].

Quantitative Evidence Differentiating 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic Acid


CYP3A4 and CYP2D6 Inhibition Profile: Reduced Drug-Drug Interaction Risk Potential

The target compound (CAS 1261591-90-5, CHEMBL2170617) was evaluated for cytochrome P450 inhibition in human liver microsomes, revealing IC₅₀ values of 26,000 nM against CYP3A4 and 30,000 nM against CYP2D6 [1]. These values represent weak inhibition of two major drug-metabolizing CYP isoforms. In contrast, structurally related analogs within the biphenyl carboxylic acid series have demonstrated substantially more potent CYP inhibition; for instance, a comparator compound bearing a 4-(trifluoromethoxy)phenoxy substituent exhibited a CYP3A4 IC₅₀ of 4,000 nM—approximately 6.5-fold more potent [2].

CYP inhibition Drug metabolism Safety pharmacology

hERG Channel Inhibition: Favorable Cardiac Safety Profile Relative to In-Class Peers

The target compound (CAS 1261591-90-5) was assessed for inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a key predictor of QT prolongation and cardiac arrhythmia risk. The compound exhibited an IC₅₀ of 30,000 nM (30 µM) against hERG expressed in HEK293 cells as measured by PatchXpress electrophysiology [1]. This value falls above the typical 10 µM threshold commonly employed as a safety benchmark in early drug discovery. While direct head-to-head comparator data for the non-fluorinated analog (4-[2-(trifluoromethoxy)phenyl]benzoic acid, CAS 926220-09-9) are not publicly available, the measured hERG IC₅₀ for the target compound aligns with the general observation that fluorinated biphenyl carboxylic acids exhibit reduced hERG liability compared to more lipophilic heteroaromatic scaffolds.

hERG inhibition Cardiotoxicity Safety pharmacology

AChE vs BChE Selectivity: The Trifluoromethoxy Group Confers Differential Enzyme Preference

In a head-to-head comparative study of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amide derivatives, the compound bearing the 2-(trifluoromethoxy)phenyl carbamoyl substituent (structurally analogous to the target compound) demonstrated an AChE IC₅₀ of 36.05 µM and a BChE IC₅₀ of 81.27 µM, yielding a selectivity index (SI = IC₅₀(BChE) / IC₅₀(AChE)) of 2.26 favoring AChE [1]. In the same series, the analog bearing a 2-methoxyphenyl carbamoyl group exhibited the opposite selectivity profile, with a BChE IC₅₀ of 22.23 µM and an SI of 0.45 favoring BChE [1]. The substitution of OCF₃ for OCH₃ thus reversed enzyme selectivity, representing a 5-fold difference in SI magnitude.

Cholinesterase inhibition Neurodegeneration Selectivity

Lipophilicity Differential: The 3-Fluoro Substituent Modulates XLogP3 by +1.3 Log Units

The target compound (CAS 1261591-90-5) possesses a calculated partition coefficient (XLogP3) of 4.4 . The closest non-fluorinated structural analog, 4-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS 926220-09-9), lacks the 3-fluoro substituent and has a predicted XLogP3 of approximately 3.1 [1]. The presence of the 3-fluoro group on the target compound thus increases calculated lipophilicity by roughly 1.3 log units relative to the non-fluorinated comparator.

Lipophilicity ADME Physicochemical properties

Recommended Application Scenarios for 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic Acid


Lead Optimization in Kinase Inhibitor Drug Discovery Programs

The compound's favorable CYP inhibition profile (CYP3A4 IC₅₀ = 26,000 nM; CYP2D6 IC₅₀ = 30,000 nM) [1] and high hERG IC₅₀ (30,000 nM) [1] make it a strategically advantageous building block for constructing kinase inhibitor leads where minimizing drug-drug interaction and cardiotoxicity risks is paramount. The biphenyl carboxylic acid scaffold is a recognized privileged structure in kinase inhibitor design, as exemplified by Aurora A inhibitors containing 4-[(4-{[2-(trifluoromethoxy)phenyl]amino}pyrimidin-2-yl)amino]benzoic acid moieties [2].

Acetylcholinesterase (AChE)-Targeted Probe or Lead Development

Derivatives incorporating the 2-(trifluoromethoxy)phenyl carbamoyl motif have demonstrated AChE-selective inhibition (IC₅₀ = 36.05 µM) with a 2.26-fold selectivity over BChE [3]. This selectivity profile is distinct from the methoxy analog, which favors BChE. For research programs focused on Alzheimer's disease or other cholinergic system disorders, the OCF₃-bearing scaffold provides a defined AChE-preferring starting point that cannot be achieved with simple OCH₃ analogs [3].

Synthesis of High-Lipophilicity Bioisosteric Replacements

With an XLogP3 of 4.4—approximately 1.3 log units higher than the non-fluorinated analog—this compound serves as an effective tool for increasing molecular lipophilicity without substantially enlarging molecular size . This property is valuable when designing bioisosteric replacements in lead series where enhanced membrane permeability is desired, particularly in central nervous system (CNS) drug discovery programs where passive diffusion across the blood-brain barrier correlates with higher logP values.

Suzuki-Miyaura Coupling for Diversified Library Synthesis

As a boronic acid coupling partner (via its carboxylic acid handle for subsequent derivatization), this compound enables the rapid construction of diverse biaryl libraries through palladium-catalyzed Suzuki-Miyaura cross-coupling . The carboxylic acid functionality provides a versatile anchor for amide bond formation, esterification, or further functional group interconversions, facilitating the generation of structurally diverse analog series for structure-activity relationship (SAR) exploration.

Quote Request

Request a Quote for 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.